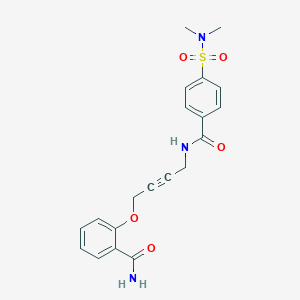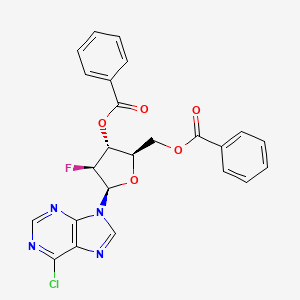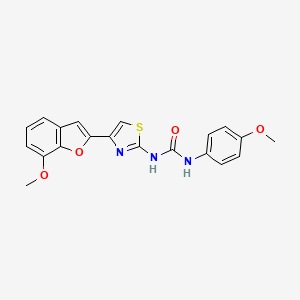
3-methoxy-1-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Synthetic Pathways
The synthesis of compounds related to "3-methoxy-1-methyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxamide" often involves complex reactions including cyclocondensations, nucleophilic substitutions, and amidation processes. For instance, microwave-assisted synthesis has been utilized for efficient construction of pyrazole carboxamides, a process that could be relevant for synthesizing variants of the compound (Milosevic et al., 2015).
Biological Activity
Related compounds have been investigated for their potential in medicinal chemistry, including as inhibitors of cyclooxygenase (COX), which suggests anti-inflammatory and analgesic activities. This indicates that compounds with a similar structure may have therapeutic potential and could serve as a basis for the development of new drugs (Abu‐Hashem et al., 2020).
Material Science and Chemical Biology
Chemical Biology
Some related compounds have been designed to target specific biological receptors, such as CB1 cannabinoid receptors, showcasing the relevance of these chemical entities in the study of neurological disorders and the development of diagnostic tools, such as PET ligands for brain imaging studies (Tobiishi et al., 2007).
Heterocyclic Chemistry
The versatility of pyrazole and thiophene moieties in heterocyclic chemistry is well-documented, with applications ranging from the synthesis of novel organic compounds with potential electronic and photonic properties to the development of compounds with antimicrobial activity. This highlights the utility of such structures in creating materials with specific functional properties (Mohareb et al., 2004).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20-12-14(17(19-20)23-2)16(22)18-7-10-21-8-5-13(6-9-21)15-4-3-11-24-15/h3-4,11-13H,5-10H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXQPDHHNBRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)

![3-methyl-5-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2407878.png)
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)






